molecular formula C20H14ClN5O3S2 B2745725 N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-10-1

N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2745725
M. Wt: 471.93
InChI Key: URMMQLVFHAUIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H14ClN5O3S2 and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Selective Serotonin Receptor Antagonism

Research has demonstrated the preparation of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including derivatives similar to N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. These compounds have been evaluated for their affinity and selectivity towards serotonin 5-HT6 receptors. Such derivatives show promise as potent and selective 5-HT6 receptor antagonists, indicating potential applications in the development of therapeutic agents targeting neurological disorders (Ivachtchenko et al., 2010).

Antimicrobial Activity

Substituted tricyclic compounds, including thieno[2,3-d]pyrimidines derivatives, have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, which suggest their potential utility in developing new antimicrobial agents (Mittal et al., 2011).

Crystal Structure and Anticancer Activity

The crystal structure of closely related compounds to N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has been elucidated, revealing insights into their chemical properties and interactions. These compounds also exhibit moderate anticancer activities, highlighting their potential in cancer research and therapy development (Lu Jiu-fu et al., 2015).

Herbicidal and Antitumor Activities

Compounds within the same chemical family have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their potential as agricultural chemicals. Additionally, derivatives have been synthesized and evaluated as Aurora-A kinase inhibitors, indicating their potential in antitumor therapies (Moran, 2003); (Shaaban et al., 2011).

properties

IUPAC Name

10-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S2/c1-29-16-8-7-12(11-14(16)21)22-18-17-15(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMMQLVFHAUIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.